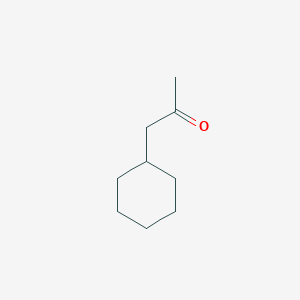

Cyclohexylacetone

Description

Nomenclature and Chemical Identity in Academic Contexts

Preferred IUPAC Name: 1-Cyclohexylpropan-2-one

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these rules, the preferred name for this compound is 1-Cyclohexylpropan-2-one. veeprho.comwikipedia.orgepa.gov This name explicitly describes its structure: a propane (B168953) chain where a ketone functional group is located on the second carbon atom, and a cyclohexyl group is attached to the first carbon atom.

Synonyms and Common Designations

In scientific literature and commercial contexts, Cyclohexylacetone is known by several other names. These synonyms are frequently encountered and are important to recognize for comprehensive literature searches and material sourcing.

One of the common synonyms for this compound is Acetonylcyclohexane. cymitquimica.comnist.gov This name treats the acetone (B3395972) unit as a substituent (the "acetonyl" group) attached to a cyclohexane (B81311) ring.

Another widely used designation is 1-Cyclohexyl-2-propanone. cymitquimica.comnist.govchemspider.com This name is very similar to the preferred IUPAC name and clearly indicates the connectivity of the cyclohexyl group and the propanone backbone.

CAS Registry Number: 103-78-6

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for Cyclohexylacetone is 103-78-6. wikipedia.orgnist.govfluorochem.co.ukchemicalbook.com This number is a definitive identifier used globally in databases, regulatory submissions, and chemical catalogs, ensuring unambiguous identification of the compound.

PubChem CID: 66899

In the extensive public chemical database, PubChem, Cyclohexylacetone is assigned the Compound ID (CID) of 66899. wikipedia.org This identifier provides a centralized and cross-referenced entry for the compound, linking to a wealth of information regarding its physical and chemical properties, structural information, and related research.

Interactive Data Table: Chemical Identifiers for Cyclohexylacetone

| Identifier Type | Identifier |

| Preferred IUPAC Name | 1-Cyclohexylpropan-2-one |

| Synonym | Acetonylcyclohexane |

| Synonym | 1-Cyclohexyl-2-propanone |

| CAS Registry Number | 103-78-6 |

| PubChem CID | 66899 |

Historical Perspectives on Cyclohexylacetone Research and Discovery

While the precise date and individual credited with the first synthesis of cyclohexylacetone are not prominently documented in readily available literature, its study is intrinsically linked to the broader historical development of ketone synthesis and the exploration of alicyclic compounds. The foundational work on cyclic compounds by chemists such as Otto Wallach in the late 19th and early 20th centuries laid the groundwork for the synthesis and understanding of molecules like cyclohexylacetone. The development of synthetic methods such as the catalytic hydrogenation of aromatic precursors and various condensation reactions in the early 20th century would have provided pathways for its creation.

Significance and Research Relevance in Organic Chemistry

The significance of cyclohexylacetone in organic chemistry stems primarily from its role as a versatile building block and precursor in the synthesis of more complex molecules. Its utility is demonstrated in several areas of chemical research and production.

One of the most notable applications of cyclohexylacetone is as a key intermediate in the pharmaceutical industry. It is a direct precursor in the synthesis of propylhexedrine (B1218579), a vasoconstrictor and stimulant used in nasal decongestants. iitk.ac.inwikipedia.org The synthesis typically involves the reductive amination of cyclohexylacetone. wikipedia.org

Furthermore, cyclohexylacetone serves as an intermediate in the manufacturing of dyes and has applications in the field of polymer chemistry. In polymer science, it can be a precursor to methyl ketones that act as intermediates in the production of various polymers and plastics.

The reactivity of the ketone functional group and the cyclohexyl moiety allows for a range of chemical transformations. Cyclohexylacetone can participate in various condensation reactions, such as the Darzens and Reformatsky reactions, which are classic methods for forming carbon-carbon and carbon-oxygen bonds. wikipedia.orgwikipedia.org These reactions highlight its utility in constructing more complex molecular architectures.

Structural Relationship to Analogous Compounds (e.g., Phenylacetone)

Cyclohexylacetone is the alicyclic analogue of phenylacetone (B166967) (also known as P2P). iitk.ac.in The primary structural difference between the two compounds is the replacement of the aromatic phenyl group in phenylacetone with a saturated cyclohexane ring in cyclohexylacetone. iitk.ac.in This seemingly simple substitution has a significant impact on the chemical properties and reactivity of the molecule.

The presence of the benzene (B151609) ring in phenylacetone makes it susceptible to electrophilic aromatic substitution reactions, a pathway not available to cyclohexylacetone. Conversely, the cyclohexane ring in cyclohexylacetone can undergo conformational changes and reactions typical of alkanes, such as free-radical halogenation.

The hydrogenation of the aromatic ring of phenylacetone is a direct route to the synthesis of cyclohexylacetone. This transformation is a key example of how the two compounds are chemically interlinked.

Chemical Properties Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 103-78-6 | Current time information in Hillsborough County, US.iitk.ac.in |

| Molecular Formula | C₉H₁₆O | Current time information in Hillsborough County, US. |

| Molecular Weight | 140.22 g/mol | nrochemistry.com |

| Boiling Point | 198-200 °C | iitk.ac.inrsc.org |

| Density | 0.905 g/cm³ | iitk.ac.inrsc.org |

| Refractive Index | 1.4528 | Current time information in Hillsborough County, US.rsc.org |

| Property | Value | Reference |

|---|---|---|

| CAS Number | 103-79-7 | acs.org |

| Molecular Formula | C₉H₁₀O | libretexts.org |

| Molecular Weight | 134.18 g/mol | acs.orglibretexts.org |

| Boiling Point | 216 °C | acs.org |

| Density | 1.003 g/mL at 20 °C | acs.org |

| Refractive Index | 1.5155-1.5175 | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(10)7-9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBZEAPZATVYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059279 | |

| Record name | Cyclohexylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-78-6 | |

| Record name | 1-Cyclohexyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETONYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V54Y1GAG9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Cyclohexylacetone

Established Laboratory Synthesis Routes

Traditional laboratory methods for synthesizing cyclohexylacetone and related ketones rely on fundamental organic reactions, including free-radical additions and the use of organometallic reagents.

A primary method for forming the cyclohexylacetone structure involves the creation of a new carbon-carbon bond by adding an acetone-derived radical to the double bond of cyclohexene (B86901). This can be initiated through photochemical means or by using a chemical oxidant.

The photochemical reaction between acetone (B3395972) and cyclohexene, when irradiated with ultraviolet light (e.g., at 313 nm), can yield addition products. rsc.org In this process, acetone absorbs a photon and is excited to a triplet state. This excited triplet acetone can then interact with cyclohexene. While this method can produce several products, the addition compounds are formed through the rearrangement of an intermediate complex between triplet acetone and cyclohexene. rsc.org Other products, such as isopropanol (B130326) and dicyclohexene, can also be formed as a result of hydrogen abstraction from cyclohexene by the excited acetone. rsc.org

A more common and controlled method for generating the necessary acetone radical is through oxidation with a manganese(III) salt, typically manganese(III) acetate (B1210297), Mn(OAc)₃. wikipedia.orgmdma.ch This process is a key example of a manganese-mediated coupling reaction. wikipedia.org

The general mechanism involves a single-electron transfer from the enol form of acetone to Mn(III), generating an α-oxoalkyl radical (an acetone radical) and Mn(II). wikipedia.orgmdma.ch This highly reactive acetone radical then adds to the double bond of cyclohexene. The resulting adduct radical can then undergo further reactions, such as abstracting a hydrogen atom from the solvent (like acetic acid) to yield the final saturated ketone, cyclohexylacetone. wikipedia.org

These manganese(III)-mediated reactions have become a valuable tool in organic synthesis for forming carbon-carbon bonds under relatively mild conditions. rsc.org The process has been successfully applied to the addition of acetone to various alkenes. perfumerflavorist.com

Table 1: Key Features of Free Radical Addition Methods

| Method | Initiator | Mechanism | Key Intermediates |

|---|---|---|---|

| Photoirradiation | UV Light (313 nm) | Excitation of acetone to triplet state, formation of an intermediate complex with cyclohexene. rsc.org | Triplet acetone, acetone-cyclohexene complex. rsc.org |

| Mn(III) Oxidation | Manganese(III) Acetate | Single-electron oxidation of acetone to form a radical, which adds to the alkene. wikipedia.orgmdma.ch | Acetone radical, cyclohexyl-acetone adduct radical. wikipedia.org |

Cyclohexylacetone serves as a crucial carbonyl precursor in reductive amination (also known as reductive alkylation). This reaction is a powerful method for synthesizing primary, secondary, and tertiary amines. wikipedia.orgharvard.edu In this process, cyclohexylacetone reacts with an amine (such as ammonia, a primary amine, or a secondary amine) to form an intermediate imine or enamine, which is then reduced in the same pot to the corresponding amine. wikipedia.orgacsgcipr.org

For example, cyclohexylacetone is a known precursor in the synthesis of propylhexedrine (B1218579). wikipedia.org The reaction involves the condensation of cyclohexylacetone with an appropriate amine to form an imine, which is subsequently reduced using a suitable reducing agent. wikipedia.org

Commonly used reducing agents for this transformation are selective borohydride (B1222165) reagents that preferentially reduce the protonated iminium ion over the starting ketone. harvard.edu These include:

Sodium cyanoborohydride (NaBH₃CN) : Effective in mildly acidic conditions (pH ~6-7), where the iminium ion is readily formed and reduced. harvard.edu

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative that is highly effective for a wide range of aldehydes, ketones, and amines. harvard.edu

This two-step, one-pot procedure is highly efficient and avoids the overalkylation issues often encountered with direct alkylation of amines. harvard.eduacsgcipr.org

Organometallic pathways using Grignard reagents provide another route to ketones like cyclohexylacetone. The reaction of cyclohexylmagnesium bromide, a Grignard reagent, with certain carbonyl compounds can be used to form the desired carbon skeleton.

While reaction with ethylamine (B1201723) is not a standard route to ketones, the reaction of cyclohexylmagnesium bromide with an ester, such as ethyl acetate, is a well-established method. The reaction proceeds via nucleophilic acyl substitution. The Grignard reagent adds to the ester's carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form cyclohexylacetone.

A critical aspect of this reaction is controlling the reactivity. Ketones are more reactive towards Grignard reagents than esters. Therefore, the newly formed cyclohexylacetone can react with a second equivalent of cyclohexylmagnesium bromide to produce a tertiary alcohol. To achieve a good yield of the ketone, the reaction is typically run at low temperatures and the Grignard reagent is added slowly to a solution of the ester. libretexts.orgaroonchande.com

Table 2: Reagents in Cyclohexylacetone-Related Synthesis

| Reaction Type | Carbonyl Source | Nitrogen Source | Grignard Reagent | Reducing Agent |

|---|---|---|---|---|

| Reductive Amination | Cyclohexylacetone | Ammonia, Primary/Secondary Amines wikipedia.org | N/A | Sodium triacetoxyborohydride, Sodium cyanoborohydride harvard.edu |

| Grignard Synthesis | Ethyl Acetate infinitylearn.com | N/A | Cyclohexylmagnesium Bromide infinitylearn.com | N/A (Acid workup required) |

Synthesis via Free Radical Addition of Acetone to Cyclohexene

Advanced Synthetic Strategies and Innovations

Modern organic synthesis focuses on developing more efficient, selective, and sustainable methods. researchgate.net For the synthesis of cyclohexylacetone and related structures, advancements often build upon established principles.

Innovations in manganese(III)-mediated radical reactions continue to be explored, focusing on improving yields, controlling stereoselectivity, and expanding the scope of substrates. rsc.orgnih.gov The development of catalytic systems that can regenerate the Mn(III) species in situ represents a significant step towards more sustainable and cost-effective processes.

In the realm of reductive amination, the use of biocatalysts such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) is a major area of innovation. nih.gov These enzymes can offer extremely high levels of stereoselectivity, which is crucial in pharmaceutical synthesis. While not specifically documented for cyclohexylacetone in the provided context, the application of such enzymatic methods to produce chiral amines from prochiral ketones is a leading-edge strategy in modern chemistry. nih.gov These biocatalytic routes operate under mild, aqueous conditions, aligning with the principles of green chemistry. wikipedia.orgresearchgate.net

Catalytic Approaches and Ligand Effects

Catalytic methods are central to the synthesis of cyclohexylacetone, with transition metals like palladium and rhodium being key components of the catalytic systems. The choice of catalyst and the addition of specific ligands can significantly influence the reaction's efficiency and selectivity.

Palladium complexes are versatile and powerful tools for constructing carbon-carbon bonds in organic synthesis. divyarasayan.org Their utility stems from the accessibility of two stable oxidation states, Pd(0) and Pd(II), and the ease of interconversion between them. divyarasayan.org While palladium-catalyzed reactions are widely used for C-H functionalization and the synthesis of various heterocycles and carbocycles, their specific application in the direct synthesis of cyclohexylacetone is part of a broader field of catalytic hydrogenation. divyarasayan.orgmdpi.com Generally, in reactions involving the reduction of aromatic rings, palladium on a carbon support (Pd/C) is a common catalyst. chemistrysteps.com For instance, catalytic hydrogenation over a palladium catalyst can be used to reduce aryl alkyl ketones to the corresponding alkylbenzenes. libretexts.org This type of reduction, however, highlights the challenge in selectively hydrogenating the aromatic ring while preserving the ketone functional group, a necessary step for producing cyclohexylacetone from a precursor like benzylacetone (B32356).

Rhodium nanoparticles (Rh NPs) have demonstrated significant efficacy in the hydrogenation of aromatic compounds. nih.govrsc.org These nanoparticles can be stabilized within polymeric nanoreactors, such as amphiphilic core-crosslinked micelles, which allows for reactions to be carried out in aqueous biphasic conditions. nih.govrsc.org In the context of cyclohexylacetone synthesis, rhodium nanoparticle catalysts are particularly effective for the hydrogenation of phenylacetone (B166967). acs.org The catalyst system often comprises PVP-stabilized (polyvinylpyrrolidone) rhodium nanoparticles dispersed in water. acs.org The nanostructured nature of these catalysts, with rhodium cluster sizes typically in the range of 8 to 13 nm, contributes to their high activity. unive.it Such catalysts have been shown to be active under mild conditions for the hydrogenation of various unsaturated substrates. mdpi.comnih.gov

The chemoselectivity of rhodium nanoparticle catalysts can be significantly tuned by the addition of phosphine (B1218219) ligands. acs.org In the hydrogenation of phenylacetone to cyclohexylacetone, the use of phosphine ligand additives with PVP-stabilized Rh nanoparticles can lead to chemoselectivities exceeding 90%. acs.org These ligands act as modifiers in the nanocatalysis system, influencing the steric and electronic properties of the catalyst. acs.org By selectively poisoning certain sites on the catalyst surface, phosphine ligands can direct the reaction towards the desired outcome, which in this case is the reduction of the aromatic ring over the carbonyl group. acs.org The interaction between the phosphine ligands and the rhodium nanoparticles is a key factor in controlling the catalytic activity and selectivity of the hydrogenation reaction. acs.org

Chemoselective Hydrogenation of Aromatic Precursors

A critical challenge in the synthesis of cyclohexylacetone from aromatic precursors like benzylacetone (phenylacetone) is achieving chemoselectivity. This involves the selective reduction of the aromatic ring while leaving the carbonyl group intact.

The selective hydrogenation of the aromatic ring in phenylacetone to yield cyclohexylacetone is a notable example of chemoselective catalysis. acs.org This transformation has been successfully achieved with high chemoselectivity using PVP-stabilized rhodium nanoparticles in the presence of phosphine ligand additives. acs.org While aromatic rings are generally inert to catalytic hydrogenation under conditions that reduce typical alkene double bonds, more effective catalysts like rhodium on carbon or the use of high pressure and a platinum catalyst can achieve this reduction. libretexts.org The challenge lies in preventing the subsequent reduction of the ketone's carbonyl group. The use of specific catalytic systems, such as the aforementioned rhodium nanoparticles with phosphine ligands, allows for the preferential reduction of the phenyl group. acs.org In some cases, platinum on carbon beads (Pt/CB) has been used for chemoselective hydrogenation, although it showed no catalytic activity for the hydrogenation of aliphatic ketones. mdpi.com

The following table summarizes the research findings on the selective hydrogenation of phenylacetone.

| Catalyst System | Precursor | Product | Chemoselectivity | Reference |

| PVP-stabilized Rh nanoparticles with phosphine ligand additives | Phenylacetone | Cyclohexylacetone | >90% | acs.org |

Reactions Involving Organozinc Reagents

Organozinc reagents are widely utilized in organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.com These reagents, which can be prepared from the direct insertion of zinc metal into organohalides, are compatible with a variety of functional groups, including ketones. sigmaaldrich.comnih.gov While organozinc reagents are involved in numerous transformations, their direct role in the primary synthesis of cyclohexylacetone is not prominently documented in the provided context. Instead, cyclohexylacetone has been noted as a reactant in procedures involving organozinc compounds. For example, it has been used as a starting material in a reaction sequence where an organozinc reagent is added to another molecule. uni-muenchen.de The preparation of organozinc reagents themselves can be facilitated by activating agents like lithium chloride, which aids in the solubilization of organozinc intermediates from the surface of the zinc metal. nih.gov

Green Chemistry Approaches in Synthesis

Water as a solvent

The use of water as a solvent in organic synthesis is a key aspect of green chemistry due to its non-toxic nature and abundance. organic-chemistry.org In the context of cyclohexylacetone synthesis, research has explored water as a medium for the reaction between cyclohexene and acetone. One method involved generating acetone radicals from acetone in water using light to react with cyclohexene. patsnap.com However, this specific photolytic process was noted for its low yield and the requirement for high-intensity light, which can be a practical limitation. patsnap.com The development of chemical processes that can be conducted in aqueous media is highly desirable as it helps to avoid the use of toxic and volatile organic solvents that contribute to pollution. organic-chemistry.org

Minimization of solid waste and toxic reagents

Modern synthetic routes to cyclohexylacetone have been designed to minimize waste and avoid the use of highly toxic chemicals. The aforementioned method utilizing a dual catalyst system in acetic acid is highlighted as generating less solid waste and having a simple post-treatment process. patsnap.com This is a significant improvement over traditional synthetic methods that might rely on stoichiometric reagents, which often lead to the production of copious amounts of chemical waste. tudelft.nl By avoiding reagents with high toxicity, the process becomes inherently safer and more environmentally friendly. patsnap.com The overarching goal of waste minimization is to redesign chemical processes to prevent the formation of hazardous waste at its source, which offers both environmental and economic benefits by reducing disposal costs and improving resource efficiency. solubilityofthings.compurkh.comblazingprojects.com

Mechanistic Investigations of Cyclohexylacetone Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of cyclohexylacetone. Studies have primarily focused on free-radical pathways, particularly in the context of cyclohexane (B81311) oxidation and related reactions.

Detailed Reaction Mechanisms

The formation of cyclohexylacetone from the reaction of cyclohexene and acetone is understood to proceed via a free-radical addition mechanism. patsnap.com This type of process is characteristic of cyclohexane reactions, which are known to involve free-radical intermediates. researchgate.net

The general steps in such a radical-based process are:

Initiation: The reaction begins with the generation of a radical species. In the synthesis of cyclohexylacetone, this can be the formation of an acetone radical. patsnap.com In the broader context of cyclohexane oxidation, the initiation step is often the abstraction of a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical (C6H11•). researchgate.netresearchgate.net

Propagation: The generated radical then reacts with another molecule to form a new product and another radical, continuing the chain reaction. For cyclohexylacetone synthesis, an acetone radical would add to the double bond of cyclohexene. This is followed by a hydrogen abstraction step to yield the final product and regenerate a radical to continue the cycle.

Termination: The reaction ceases when two radicals combine to form a non-radical species.

The oxidation of cyclohexane, a related process, involves the formation of a cyclohexyl radical which then reacts with oxygen. researchgate.net A key intermediate in this oxidation is cyclohexyl hydroperoxide (CHHP), which can then transform into cyclohexanone (B45756) or cyclohexanol. researchgate.net While not the direct synthesis of cyclohexylacetone, these mechanistic studies on cyclohexane provide a foundational understanding of the free-radical chemistry involved. researchgate.netosti.gov

Kinetic Studies and Rate Laws

Kinetic studies and the determination of rate laws provide quantitative insight into reaction speeds and the factors that influence them. For a reaction to occur, molecules must collide with sufficient energy and the correct orientation. youtube.com The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and is expressed as:

Rate = k[A]^m[B]^n

where k is the rate constant, [A] and [B] are the concentrations of the reactants, and m and n are the reaction orders with respect to each reactant. libretexts.orgyoutube.com The reaction orders are determined experimentally and indicate how the concentration of a reactant affects the rate. youtube.comyoutube.com

Identification and Characterization of Reaction Intermediates

The synthesis of cyclohexylacetone can proceed through various pathways, each characterized by unique transient species or intermediates. The identification of these intermediates is crucial for understanding the reaction mechanism and optimizing reaction conditions. Key intermediates identified in different synthetic routes include radical species, enolates, and imines.

One significant pathway involves the free radical addition of acetone to cyclohexene. In this process, an acetonyl radical (•CH₂COCH₃) is the key intermediate. This radical is typically generated from acetone through methods such as photoirradiation or oxidation by a metal catalyst system, like manganese acetate and cobalt acetate. patsnap.comlookchem.com The acetonyl radical then adds to the double bond of cyclohexene to form a cyclohexyl-substituted radical, which subsequently abstracts a hydrogen atom to yield the final product, cyclohexylacetone.

In syntheses involving base-catalyzed reactions, such as aldol-type condensations, enolate ions are fundamental intermediates. For instance, the reaction of cyclohexanecarboxaldehyde (B41370) with an acetone enolate would proceed through a β-hydroxy ketone (a ketol) intermediate. This intermediate is formed by the nucleophilic attack of the enolate on the carbonyl group of the aldehyde. Subsequent dehydration of this β-hydroxy ketone yields an α,β-unsaturated ketone.

Furthermore, cyclohexylacetone itself serves as a precursor in other syntheses, such as the production of the pharmaceutical compound propylhexedrine. wikipedia.org In this context, the synthesis involves a reductive amination process where cyclohexylacetone reacts with methylamine (B109427) to form an imine intermediate (specifically, a ketimine). This imine is then reduced to form the final secondary amine product. The characterization of this transient imine is essential for controlling the efficiency of the amination and reduction steps.

The table below summarizes the key reaction intermediates in the synthesis and derivatization of cyclohexylacetone.

| Intermediate | Synthetic Pathway | Method of Generation/Observation | Role in Synthesis |

| Acetonyl Radical | Free radical addition | Photoirradiation or metal-catalyzed oxidation of acetone patsnap.comlookchem.com | Adds to cyclohexene to form the carbon skeleton. |

| β-Hydroxy Ketone | Aldol (B89426) condensation | Nucleophilic addition of an enolate to a carbonyl group. | Precursor to α,β-unsaturated ketones; its dehydration is a key step. |

| Imine | Reductive amination | Reaction of cyclohexylacetone with a primary amine. wikipedia.org | Intermediate that is subsequently reduced to form an amine. |

| Enolate Ion | Base-catalyzed reactions | Deprotonation of acetone at the α-carbon. | Acts as a carbon nucleophile in C-C bond formation. |

Thermodynamic and Stereochemical Considerations

The thermodynamic and stereochemical aspects of cyclohexylacetone synthesis are critical for controlling the product distribution and purity, particularly when chiral centers or geometric isomers can be formed.

In reactions that produce unsaturated derivatives of cyclohexylacetone, such as the dehydration of a β-hydroxy ketone intermediate, the stereochemistry of the resulting double bond (E/Z isomerism) is a key consideration. The elimination of water can be controlled by reaction conditions to favor the formation of one geometric isomer over the other. Often, the reaction can be directed towards the thermodynamically more stable isomer, which is typically the (E)-isomer, by allowing the reaction to reach equilibrium. In contrast, kinetically controlled conditions might favor the formation of the less stable (Z)-isomer.

Stereochemical editing is an advanced strategy that can alter the stereochemistry of a molecule in a post-synthetic manner. nih.gov In some cases, these transformations are "contra-thermodynamic," meaning they lead to a less stable isomer. nih.govchemrxiv.org Such processes can be facilitated by techniques like photocatalysis, which uses light energy to overcome the thermodynamic barrier between stereoisomers. nih.govchemrxiv.org This approach allows for the conversion of a thermodynamically favored product into a less stable, but more desired, stereoisomer.

For syntheses that create chiral centers, enantioselective control is paramount. The synthesis of specific stereoisomers of chiral compounds related to cyclohexylacetone can be achieved using methodologies like organocatalysis. For example, the use of a simple chiral primary amine as a catalyst can lead to the formation of cyclohexanone analogues with high enantioselectivity. organic-chemistry.org

The table below outlines key thermodynamic and stereochemical factors in reactions involving cyclohexylacetone and its derivatives.

| Consideration | Relevant Reaction Type | Controlling Factors | Outcome |

| Geometric Isomerism (E/Z) | Dehydration of β-hydroxy ketone intermediates | Reaction conditions (temperature, catalyst), thermodynamic vs. kinetic control. | Selective formation of the (E) or (Z) isomer of an α,β-unsaturated ketone. |

| Thermodynamic Stability | Isomerization of alkene mixtures | Allowing the reaction to reach equilibrium. | Formation of the most stable isomer, typically the (E)-alkene. |

| Enantioselectivity | Asymmetric synthesis | Chiral catalysts (e.g., chiral primary amines), organocatalysis. organic-chemistry.org | Formation of a specific enantiomer or diastereomer of a chiral product. |

| Contra-Thermodynamic Control | Stereochemical editing nih.govchemrxiv.org | Photocatalysis, use of light energy to drive unfavorable reactions. | Generation of a thermodynamically less stable stereoisomer from a more stable one. |

Chemical Transformations and Reactivity of Cyclohexylacetone

Derivatization and Functionalization Reactions

The functionalization of cyclohexylacetone primarily involves reactions at its ketone group, enabling the introduction of new functional groups and the construction of new molecular frameworks. researchgate.netmdpi.com These reactions include nucleophilic additions and subsequent transformations, which are fundamental to its role as a synthetic intermediate. biosynth.com

Reductive Amination of Cyclohexylacetone to Amines

Reductive amination is a key chemical process for converting carbonyl compounds, such as cyclohexylacetone, into amines. numberanalytics.comwikipedia.org The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. numberanalytics.comjocpr.com This method is highly valued in organic synthesis for its efficiency and is a common strategy for creating carbon-nitrogen bonds. jocpr.comsynplechem.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine intermediate in the presence of the initial ketone. masterorganicchemistry.com

The general mechanism involves two main steps:

Imine Formation: The carbonyl group of cyclohexylacetone reacts with an amine to form an imine intermediate. This is a condensation reaction where a molecule of water is eliminated. numberanalytics.com

Reduction: The C=N double bond of the imine is then reduced by a hydride-based reducing agent to form the final amine product. numberanalytics.com

This process can be performed in a one-pot synthesis, which enhances its practicality in various applications. jocpr.com

Cyclohexylacetone is a known precursor for the synthesis of propylhexedrine (B1218579), a compound used as a nasal decongestant. wikipedia.orgwikipedia.org The synthesis is achieved through the reductive amination of cyclohexylacetone with methylamine (B109427). In this reaction, cyclohexylacetone is first condensed with methylamine to form an N-methylimine intermediate. This intermediate is subsequently reduced to yield propylhexedrine (1-cyclohexyl-2-methylaminopropane). wikipedia.org

Common reagents and conditions for this transformation are summarized in the table below.

| Step | Reagents | Key Parameters | Product Yield |

| Imine Formation | Cyclohexylacetone, Methylamine, Methanol | Anhydrous conditions to prevent imine hydrolysis. | - |

| Reduction | Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas over Raney nickel | NaBH₃CN offers high selectivity for the imine over the ketone. | 85-88% (with NaBH₃CN) |

| Alternative Reduction | Aluminum-mercury amalgam | Serves as the reducing agent in the presence of a hydrogen source. wikipedia.orgsmolecule.comsmolecule.com | Not specified |

This table presents data on the synthesis of Propylhexedrine from Cyclohexylacetone via reductive amination.

This synthetic route is notable as it avoids the use of methamphetamine as a precursor, which is a controlled substance.

Another application of cyclohexylacetone as a synthetic intermediate is in the production of the pharmaceutical compound droprenilamine (B1670953). wikipedia.org The synthesis involves a reductive alkylation reaction between cyclohexylacetone and 1,1-diphenylpropylamine. chempedia.info This process is a specific type of reductive amination where the amine substrate is more complex.

The synthesis of chiral amines from prochiral ketones is a significant challenge in pharmaceutical manufacturing. nih.govnih.gov Biocatalytic asymmetric reductive amination using NAD(P)H-dependent dehydrogenases offers a highly efficient and environmentally friendly solution. nih.govyork.ac.uk These enzymes, including amino acid dehydrogenases (AADHs), amine dehydrogenases (AmDHs), and imine reductases (IREDs), can convert ketones into single-enantiomer amines with high optical purity. nih.govyork.ac.uk

The process involves a one-step transformation of a ketone into a chiral amine. york.ac.uk While much of the research has focused on keto acids or other ketones, the principles are applicable to cyclohexylacetone. nih.gov For instance, phenylalanine dehydrogenase (PheDH) has been engineered to perform the reductive amination of phenylacetone (B166967), a structural analog of cyclohexylacetone, to produce (R)-amphetamine with high enantiomeric excess. capes.gov.br This suggests that engineered dehydrogenases could be developed for the asymmetric synthesis of chiral amines derived from cyclohexylacetone.

The key advantages of this enzymatic approach include:

High Stereoselectivity: Production of specific enantiomers (>98% ee has been demonstrated for similar substrates). capes.gov.br

Mild Reaction Conditions: Reactions are typically run in aqueous solutions under ambient temperature and pressure.

Sustainability: Avoids the use of heavy metal catalysts and harsh reagents. nih.gov

Oxidation Reactions

Beyond amination, the carbonyl group and adjacent methylene (B1212753) group of cyclohexylacetone can undergo oxidation reactions, leading to the formation of carboxylic acids.

Cyclohexylacetone can be oxidized to produce cyclohexaneacetic acid. ontosight.ai This transformation converts the acetyl group (-COCH₃) into a carboxymethyl group (-CH₂COOH). Cyclohexaneacetic acid is itself a useful chemical intermediate in the synthesis of various pharmaceutical compounds. ontosight.ai

Spectroscopic Characterization in Mechanistic Elucidation (excluding basic identification)

Modern spectroscopic techniques are indispensable for elucidating the mechanisms of chemical reactions by monitoring the transformation of reactants into products and identifying transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for real-time monitoring of chemical reactions. osf.ioiastate.edurptu.de It allows for the in-situ tracking of reactant consumption and product formation by acquiring a series of spectra over time. iastate.edu This is particularly useful for quantifying unstable intermediates that cannot be isolated. osf.io

For reactions involving cyclohexylacetone, ¹H and ¹³C NMR would be the primary methods. A typical ¹H NMR spectrum of cyclohexylacetone shows characteristic signals: a singlet for the methyl protons around δ 2.11 ppm, a doublet for the methylene protons adjacent to the carbonyl group at δ 2.28 ppm, and a multiplet for the cyclohexyl protons between δ 0.85-1.85 ppm. patsnap.com

In a reaction, such as the formation of the BCP derivative from the zinc enolate of cyclohexylacetone, NMR can be used to monitor the disappearance of the starting material's characteristic peaks and the appearance of new signals corresponding to the product. d-nb.info By integrating the peaks, the extent of the reaction can be quantified over time, providing kinetic data. osf.io Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed, even in flowing systems, to establish the connectivity of atoms in newly formed products or to identify unknown intermediates. osf.io

A hypothetical application of NMR monitoring in a reaction of cyclohexylacetone could involve setting up the reaction directly in an NMR tube. iastate.edu By acquiring spectra at regular intervals, one could observe the decrease in the intensity of the singlet at δ 2.11 ppm (acetyl methyl group) and the doublet at δ 2.28 ppm (methylene group), while new peaks corresponding to the product would emerge and grow. patsnap.com This data can be used to determine reaction rates and orders. researchgate.net

Table 1: Hypothetical ¹H NMR Data for Monitoring a Reaction of Cyclohexylacetone

| Time (min) | Integral of Cyclohexylacetone CH₃ peak (δ 2.11) | Integral of Product Peak (e.g., δ 2.50) | % Conversion |

| 0 | 100 | 0 | 0 |

| 10 | 75 | 25 | 25 |

| 30 | 40 | 60 | 60 |

| 60 | 15 | 85 | 85 |

| 120 | <5 | >95 | >95 |

This table is illustrative and represents a potential dataset from an NMR reaction monitoring experiment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of reaction products, providing both separation of components in a mixture and their structural identification. colostate.edunih.gov When coupled with tandem mass spectrometry (MS/MS), it offers enhanced specificity and detailed structural elucidation through controlled fragmentation of selected ions. technologynetworks.com

In the context of cyclohexylacetone chemistry, GC-MS is used to identify and quantify the products of its reactions. For instance, after the reaction of cyclohexylacetone with [1.1.1]propellane, GC-MS would be used to separate the BCP-adduct from unreacted starting materials and any side products. d-nb.info The mass spectrum of the product would confirm its molecular weight, and the fragmentation pattern would provide structural information. The molecular ion peak for cyclohexylacetone itself appears at m/z 140. nih.gov Key fragments often include those corresponding to the loss of a methyl group (M-15) or other characteristic cleavages. sigmaaldrich.com

A study on the photopromoted carbonylation of cyclohexene (B86901) in the presence of acetone (B3395972) used GC-MS to identify by-products formed from the reaction of cyclohexene and acetone. nih.gov This demonstrates the utility of GC-MS in identifying unexpected reaction pathways. The fragmentation patterns of ketamine analogues, which share a cyclohexanone (B45756) moiety, show characteristic α-cleavage of the C1-C2 bond in the ring, followed by losses of small neutral molecules. nih.gov Similar fragmentation logic could be applied to analyze derivatives of cyclohexylacetone.

Table 2: Representative GC-MS Fragmentation Data

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |

| Cyclohexylacetone | 140 | 97, 83, 59, 58, 43 |

| Hypothetical Product (e.g., BCP-Adduct) | 206 | Fragments showing loss of BCP, loss of acetyl, etc. |

Data for Cyclohexylacetone is based on typical fragmentation patterns. Product data is hypothetical. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring chemical reactions in real-time, particularly for tracking changes in functional groups. specificpolymers.commaplaboratory.netmt.com By using an in-situ probe, such as an Attenuated Total Reflectance (ATR) probe, spectra can be collected directly from the reaction mixture as the reaction progresses. adhesivesmag.com

For reactions involving cyclohexylacetone, the most prominent feature in its IR spectrum is the strong carbonyl (C=O) stretching vibration, which appears around 1715 cm⁻¹. When cyclohexylacetone undergoes a reaction at the carbonyl group, for example, a reduction to an alcohol, this C=O peak will decrease in intensity and eventually disappear. Simultaneously, a new broad peak corresponding to the O-H stretch of the alcohol product will appear in the 3200-3600 cm⁻¹ region.

FTIR can be used to study the kinetics of a reaction by plotting the absorbance of a characteristic peak (either from a reactant or a product) against time. researchgate.netrsc.org This method has been successfully used to monitor various reactions, from polymerizations to the synthesis of nanocrystals. researchgate.netadhesivesmag.comthermofisher.com The high data acquisition speed of modern FTIR spectrometers allows for the study of even rapid chemical transformations. thermofisher.com

Table 3: Key FTIR Peak Changes in a Hypothetical Reduction of Cyclohexylacetone

| Functional Group | Wavenumber (cm⁻¹) | Observation during Reaction |

| Carbonyl (C=O) | ~1715 | Absorbance decreases |

| Hydroxyl (O-H) | ~3200-3600 | Absorbance increases |

| C-H (sp³) | ~2850-2930 | Relatively constant (present in reactant and product) |

This table illustrates the expected changes in an FTIR spectrum during a carbonyl reduction reaction.

Computational Chemistry and Modeling of Reactivity

Computational methods, particularly Density Functional Theory (DFT), provide deep insights into chemical reactivity by modeling electronic structure and reaction pathways. mdpi.comwikipedia.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. wikipedia.org It is widely used to calculate molecular properties, predict reaction mechanisms, and understand the stability of different chemical species. mdpi.commdpi.commdpi.com

A DFT analysis of cyclohexylacetone would begin with geometry optimization to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. ccsenet.org

Furthermore, DFT can be used to map the Molecular Electrostatic Potential (MESP) onto the electron density surface. The MESP visualizes the charge distribution and helps identify electrophilic and nucleophilic sites. For cyclohexylacetone, the MESP would show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating its nucleophilic character, and a region of positive potential (blue) around the carbonyl carbon, highlighting its electrophilicity and susceptibility to nucleophilic attack.

DFT calculations are also invaluable for studying reaction mechanisms. For the reaction of the cyclohexylacetone enolate with [1.1.1]propellane, DFT could be used to model the transition state structures for the addition step. d-nb.info By calculating the activation energies for different possible pathways (e.g., addition to the internal vs. terminal carbon of the enolate), the observed regioselectivity can be explained and rationalized. rutgers.edu Such calculations have been used to elucidate the mechanisms of various complex reactions, including those catalyzed by transition metals. mdpi.comrutgers.edu The accuracy of DFT results depends on the choice of the functional and basis set, which must be carefully selected and often benchmarked against experimental data. arxiv.orgrsc.org

Group-Contribution Methods for Property Estimation (e.g., Joback, Marrero-Gani)

In the absence of experimental data, which is often the case for less common compounds in chemical process design, group-contribution methods provide a valuable tool for predicting the thermophysical properties of pure substances. mdpi.comchemeo.com These methods are founded on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups. molecularknowledge.com This approach requires only the molecular structure as input to estimate a range of essential properties. chemeo.commolecularknowledge.com Two of the most well-established first-order group-contribution methods are the Joback and the Marrero-Gani methods, which are frequently employed in chemical engineering for calculations necessary for process simulation and design. mdpi.comresearchgate.net

The fundamental assumption of a group-contribution technique is that each part of a molecule, or 'group', contributes a specific amount to a particular physical property. The process involves dissecting a molecule's structure into these predefined groups and summing their individual contributions to arrive at an estimate for properties such as boiling point, critical properties, and enthalpies of formation. molecularknowledge.com

Joback Method

The Joback method is a first-order estimation technique that uses a relatively simple set of functional groups. mdpi.comegichem.com A significant drawback of this method is its inability to differentiate between isomers, as it does not account for the interactions between groups or their positions within the molecule. researchgate.netntnu.no Despite this limitation, it is widely used for its simplicity and broad applicability across a variety of organic compounds. mdpi.comegichem.com The method provides equations for estimating numerous properties, including normal boiling point, melting point, critical temperature, critical pressure, critical volume, and heat of formation. mdpi.comchemeo.com

For Cyclohexylacetone, the molecule is broken down into the following Joback groups:

-CH3: 1 occurrence

-CH2-: 1 occurrence

-CH2- (ring): 5 occurrences

>CH- (ring): 1 occurrence

>C=O (non-ring): 1 occurrence

The table below details the specific contribution of each group to the calculation of various physical properties of Cyclohexylacetone.

Using the group contributions, the estimated properties for Cyclohexylacetone via the Joback method are calculated. A study involving numerous compounds in the cyclohexanone production process presented a comparison of estimated values. researchgate.net

Marrero-Gani Method

To address the limitations of first-order methods like Joback's, higher-order methods have been developed. mdpi.com The Marrero-Gani method is a multi-level approach that incorporates first, second, and third-order groups. mdpi.comchemsrc.com First-order groups are the basic building blocks. Second-order groups are formed by combining two or more first-order groups, which helps to improve estimations for branched and polyfunctional compounds. mdpi.comchemsrc.com Third-order groups are used for more complex structures like polycyclic compounds, allowing for more accurate estimations of complex molecules. mdpi.comchemsrc.com This hierarchical structure allows the method to differentiate between isomers and generally produces more accurate results, particularly for boiling point. mdpi.comthegoodscentscompany.com However, this method does not estimate isobaric heat capacity (Cp). mdpi.comresearchgate.net

For Cyclohexylacetone, the Marrero-Gani method provides a more detailed breakdown of the molecular structure.

The properties of Cyclohexylacetone estimated using the Marrero-Gani method are listed below, based on a comprehensive study of compounds related to cyclohexanone production. researchgate.net

Comparison and Research Findings

Research comparing the two methods reveals that neither is universally superior; their accuracy varies depending on the specific property being estimated. mdpi.com For a large set of compounds related to cyclohexanone production, the Marrero-Gani method showed a lower average error for boiling point estimation (0.6%) compared to the Joback method (2.2%). mdpi.com Conversely, the Joback method provided better estimates for critical temperature and critical volume. mdpi.com For the standard enthalpy of formation, the Joback method had a significantly lower average error (around 12%) than the Marrero-Gani method (21%). mdpi.comresearchgate.net

The following table compares the estimated values from both methods with available experimental or commonly cited data for Cyclohexylacetone.

The choice between methods often depends on the specific application and the required accuracy for a particular property. While the Marrero-Gani method is more complex due to its multi-level group structure, it can offer improved accuracy for certain properties and for complex molecules where isomerism is a factor. mdpi.comthegoodscentscompany.com The Joback method remains a valuable, quick estimation tool, especially when a full set of properties, including heat capacity, is needed. researchgate.netegichem.com

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The utility of cyclohexylacetone in organic synthesis stems from the reactivity of its ketone group, which can undergo a wide range of chemical transformations. It is a recognized intermediate in the manufacturing of certain dyes and is considered a useful reagent for general organic synthesis.

The cyclohexyl moiety is a structural feature present in a number of pharmacologically active molecules. Cyclohexylacetone serves as a key precursor for introducing this functional group, making it a compound of interest in the synthesis of various pharmaceutical agents.

Research into new analgesic (pain-relieving) compounds has explored molecules containing a cyclohexyl group. For instance, a series of N-[4-(propyl)cyclohexyl]-amides were synthesized and evaluated for their analgesic activities. nih.gov The study aimed to understand the structure-activity relationships, indicating that the cyclohexyl framework, which can be derived from precursors like cyclohexylacetone, is a viable scaffold for designing new analgesic agents. nih.gov

The development of novel anti-inflammatory drugs has also involved the investigation of cyclohexyl derivatives. The aforementioned N-[4-(propyl)cyclohexyl]-amides were also tested as anti-inflammatory agents. nih.gov Furthermore, studies on aryl-cyclohexanone derivatives have shown significant anti-inflammatory activity, suggesting that the cyclohexanone (B45756) core is a promising structure for developing new, safe anti-inflammatory drugs. nih.gov These findings highlight the potential of cyclohexylacetone as a starting point for synthesizing molecules with anti-inflammatory properties.

A direct application of cyclohexylacetone is in the synthesis of propylhexedrine (B1218579). wikipedia.orgwikipedia.org Propylhexedrine, in its levopropylhexedrine (B10762870) form, is a component of the anticonvulsant preparation barbexaclone, which was marketed under the brand name Maliasin. wikipedia.org In this formulation, it was included to counteract the sedative effects of the barbiturate (B1230296) component, phenobarbital. wikipedia.org Broader research has also examined the anticonvulsant activity of various substituted cyclopentanones and cyclohexanones, with some showing efficacy in preventing seizures in animal models. nih.gov

In the field of anesthetics, compounds featuring heterocyclic nuclei linked to amino groups have demonstrated local anesthetic activity. nih.gov While direct synthesis from cyclohexylacetone is not prominently documented, the development of new anesthetic agents often involves modifying existing molecular scaffolds to enhance activity or reduce toxicity. nih.govnih.gov The cyclohexyl group provided by cyclohexylacetone represents a lipophilic moiety that is a common feature in the structural design of such compounds.

The synthesis of novel antidepressant molecules is an active area of research. nih.gov Some compounds that exhibit antidepressant activity feature a cyclohexylamino group. bakhtiniada.ru For example, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione was synthesized and showed antidepressant properties. bakhtiniada.ru Although this specific compound was not synthesized from cyclohexylacetone, it demonstrates the relevance of the cyclohexylamino scaffold in the design of new antidepressants, for which cyclohexylacetone could serve as a foundational precursor.

Intermediate in Dye Production

Cyclohexylacetone is recognized as an important intermediate in the manufacturing of dyes. Dye intermediates are foundational chemical compounds that serve as building blocks for the synthesis of more complex dye and pigment molecules. intersurfchem.nettheasengineers.com These organic compounds undergo a series of chemical reactions, such as acylation, condensation, and diazotization, to construct the final chromophoric and auxochromic systems that define a dye's color and properties. topmatechem.com The specific molecular framework of cyclohexylacetone provides a cyclohexylpropanone backbone that can be chemically modified to produce a variety of dye structures.

Role in Polymer and Materials Synthesis

While the chemical structure of cyclohexylacetone, particularly its ketone group, suggests potential for use in polymerization reactions such as aldol (B89426) condensations, its specific applications in the synthesis of polymers and advanced materials are not widely documented in scientific literature. The role of the closely related compound, cyclohexanone, as a precursor to nylons is well-established, but similar large-scale applications for cyclohexylacetone are not apparent. wikipedia.org This remains an area for potential future research and development.

Catalysis and Reaction Development

In the context of catalysis and reaction development, cyclohexylacetone primarily serves as a key starting material or substrate for synthesizing target molecules, rather than acting as a catalyst itself. Its utility is demonstrated in the development of synthetic pathways for pharmacologically active compounds. wikipedia.org For example, cyclohexylacetone is a documented precursor in the synthesis of Propylhexedrine and Droprenilamine (B1670953). wikipedia.org The synthesis of Propylhexedrine can be achieved through the reductive amination of cyclohexylacetone, showcasing its role as a fundamental building block in the development of multi-step organic syntheses. wikipedia.org

Environmental and Biological Research Aspects of Cyclohexylacetone

Biological Interactions and Biochemical Pathways

Research into the biological interactions of cyclohexylacetone has touched upon its potential use in agriculture and its role in metabolic processes, particularly as a metabolite of other compounds and as a substrate for specific enzymes.

The management of sprouting in stored potato tubers is crucial for preventing economic losses. sci-hub.se Various chemical compounds have been investigated for their ability to inhibit this process. gnb.caahdb.org.uk While many molecules, including naturally occurring essential oils and synthetic chemicals like chlorpropham (B1668850) (CIPC), have shown efficacy, not all compounds tested have proven effective. sci-hub.semdpi.com In a 1969 study by Meigh, cyclohexylacetone was evaluated for its potential as a sprout suppressant for potatoes. The findings indicated that it was not effective in this role. sci-hub.se

| Compound | Sprout Suppressant Efficiency in Potatoes | Reference |

|---|---|---|

| Cyclohexylacetone | Ineffective (-) | Meigh (1969) sci-hub.se |

| Cyclohexylcarbinol | Highly Effective (+++) | Meigh (1969) sci-hub.se |

Cyclohexylacetone has been identified as a metabolite in the biotransformation of other compounds. In vitro studies using liver preparations from guinea pigs and rabbits have shown that cyclohexylacetone is one of several products formed during the metabolism of the nasal decongestant propylhexedrine (B1218579). tandfonline.com The metabolic pathways for propylhexedrine are extensive and include N-demethylation, C-oxidation, and deamination, the latter of which leads to the formation of cyclohexylacetone. tandfonline.comwikipedia.org

Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters or lactones. mdpi.comrsc.org These enzymes are of significant interest for their potential in biocatalysis due to their high regio- and enantioselectivity. plos.orgrug.nl

The substrate scope of BVMOs has been a subject of extensive research. In a study on a specific Baeyer-Villiger type monooxygenase isolated from Pseudomonas fluorescens, which converts 4-hydroxyacetophenone to 4-hydroxyphenyl acetate (B1210297), several other ketones were tested as potential substrates. nih.govasm.org While the enzyme showed activity towards acetophenone (B1666503) and 4-hydroxypropiophenone, it was found to be inactive towards cyclohexylacetone. nih.govasm.org When cyclohexylacetone was tested, no oxygen consumption or oxidation of the NADPH cofactor was observed, indicating that it is not a substrate for this particular monooxygenase. nih.govasm.org

| Substrate Tested | Enzyme Activity (4-HAP Monooxygenase) | Reference |

|---|---|---|

| 4-Hydroxyacetophenone | Active | nih.govasm.org |

| Acetophenone | Active | nih.govasm.org |

| 4-Hydroxypropiophenone | Active | nih.govasm.org |

| Cyclohexylacetone | Inactive | nih.govasm.org |

| Benzophenone | Inactive | nih.govasm.org |

Metabolism and Biotransformation

Environmental Fate and Degradation Studies

Environmental degradation refers to the deterioration of the environment through the depletion of resources such as air, water, and soil, often caused by pollution and the introduction of chemical substances. internationalscholarsjournals.comresearchgate.net The breakdown of organic compounds in the environment can occur through various processes, including microbial action and abiotic factors. However, specific studies detailing the environmental degradation pathways of cyclohexylacetone are not prominently available in the reviewed literature. In general, the persistence of such a compound would depend on its susceptibility to microbial metabolism and degradation by physical factors in soil and water systems. internationalscholarsjournals.com

Toxicological Considerations of Cyclohexylacetone

The toxicological profile of cyclohexylacetone is not extensively documented in publicly available scientific literature. Much of the available information is general in nature, often found in safety data sheets which indicate that the toxicological properties have not been fully investigated. thegoodscentscompany.com However, by examining the toxicological principles of structurally related compounds, such as other aliphatic and cyclic ketones, it is possible to infer potential mechanisms of toxicity.

Mechanisms of Toxicity

While specific studies on cyclohexylacetone are scarce, the toxicological actions of ketones and cyclic aliphatic compounds suggest several potential mechanisms through which it might exert biological effects. These include membrane disruption, alterations in enzyme kinetics, and interference with metabolic regulation.

Membrane Disruption

As a lipophilic compound, cyclohexylacetone may interact with cellular membranes. The extent of this interaction is influenced by its chemical structure. Studies on other lipophilic compounds, such as certain cyclic ketones, suggest they can intercalate into the lipid bilayer of cell membranes. researchgate.net This insertion can alter membrane fluidity, molecular packing, and the ordering of acyl chains within the membrane. researchgate.netconicet.gov.ar Such disruptions can affect the function of membrane-bound proteins, including receptors and ion channels. For instance, research on gabaergic ketones demonstrated that their interaction with membrane lipids could modulate the supramolecular environment of the GABA-A receptor. researchgate.net While no direct studies on cyclohexylacetone have been published, it is plausible that as a cyclic ketone, it could exhibit similar membrane-disrupting properties, potentially leading to altered cellular signaling and function. The toxicological review of cyclohexane (B81311), a structurally related compound without the ketone group, also postulates that central nervous system effects may arise from the disruption of ion balances or membrane proteins in neurons. epa.gov

Enzyme Kinetics

Ketones have been shown to act as inhibitors for various enzymes. mdpi.comnih.govnih.gov The reactivity of the carbonyl group is a key determinant of this inhibitory activity. For example, peptidyl fluoromethyl ketones are potent inhibitors of hydrolytic enzymes like serine and cysteine proteases, acting as transition-state analogues that form stable complexes with the enzyme's active site. mdpi.comnih.gov

Some aliphatic ketones have been identified as inhibitors of acetylcholinesterase, although their mechanism may involve binding to the anionic site rather than acting as transition-state analogs at the hydrolytic site. nih.gov Additionally, studies on alkyl phenyl ketones have demonstrated competitive inhibition of carbonyl reductase activity. tandfonline.com In the context of cyclohexylacetone, its ketone group could potentially interact with the active or allosteric sites of various enzymes, leading to inhibition or altered activity. For instance, in vitro studies on the co-metabolism of ethanol (B145695) and cyclic ketones, including cyclohexanone (B45756), have shown that these ketones can affect the activity of alcohol dehydrogenase. nih.gov This suggests that cyclohexylacetone could potentially interfere with metabolic enzymes.

Metabolic Regulation

Ketone bodies are known to play a significant role in cellular metabolism, acting as alternative energy sources and signaling molecules that can modulate metabolic pathways. ahajournals.orgfrontiersin.org Exogenous ketones can influence these pathways. For example, ketone bodies can affect the utilization of other energy substrates like glucose and fatty acids. ahajournals.org They can also activate specific G protein-coupled receptors, influencing lipid metabolism and inflammation. frontiersin.org While cyclohexylacetone is not a natural ketone body, its introduction into a biological system could potentially interfere with these finely tuned metabolic processes. Studies on cyclohexane have indicated effects on metabolic regulation, although the specific mechanisms were not elucidated. epa.gov The metabolism of cyclohexylacetone itself would likely involve enzymatic pathways that could be saturated or inhibited at high concentrations, potentially leading to the accumulation of the parent compound or its metabolites and subsequent toxic effects.

Studies on Cellular and Subcellular Effects

Direct research on the cellular and subcellular effects of cyclohexylacetone is very limited. However, insights can be drawn from studies on similar chemical classes.

In vitro cytotoxicity studies are a common method to assess the toxicity of chemical compounds. For instance, studies on cyclic arylidene ketones have shown cytotoxic effects against various cancer cell lines, with the α,β-unsaturated ketones generally exhibiting the highest toxicity. nih.gov Another study on 1,4-disubstituted-1,2,3-triazole linked cyclic ketones also demonstrated moderate cytotoxic properties against pancreatic and colorectal carcinoma cells. preprints.org While these compounds are structurally more complex than cyclohexylacetone, these findings indicate that the cyclic ketone moiety can be a part of a molecule with cytotoxic potential.

The general toxicity of aliphatic ketones is considered to be low to moderate. cornell.edu For simpler ketones, toxicity can decrease as the carbon chain length increases beyond seven carbons. cornell.edu However, the introduction of other functional groups can significantly alter toxicity. cornell.edu In the case of cyclohexylacetone, the combination of a cyclohexane ring and a ketone functional group creates a unique chemical entity whose specific cellular effects remain to be thoroughly investigated.

Studies on the structurally similar compound cyclohexanone have shown that it can cause irritation to the eyes and skin and, at high concentrations, central nervous system depression. iarc.froecd.org In animal studies, target organs for cyclohexanone toxicity included the liver and kidneys. iarc.fr While cyclohexanone was generally found not to be genotoxic, it did induce chromosomal aberrations in some in vitro and in vivo tests. iarc.fr Given the structural similarity, it is plausible that cyclohexylacetone could elicit similar cellular responses, although specific testing is required for confirmation.

Interactive Data Table: General Toxicological Information on Related Ketones

| Compound | Class | Observed Toxicological Effects | Reference(s) |

| Cyclohexanone | Cyclic Ketone | Eye and skin irritant, CNS depression at high doses, liver and kidney toxicity in animals. | iarc.froecd.org |

| Methyl Ethyl Ketone | Aliphatic Ketone | Skin and eye irritation, nervous system damage at high repeated exposure. | nj.gov |

| Aliphatic Ketones (General) | Ketone | Generally low to moderate toxicity, irritant to mucous membranes. | cornell.edu |

| Peptidyl Fluoromethyl Ketones | Functionalized Ketone | Potent inhibitors of serine and cysteine proteases. | mdpi.com |

| Alkyl Phenyl Ketones | Aromatic Ketone | Competitive inhibitors of carbonyl reductase. | tandfonline.com |

Analytical Methodologies for Cyclohexylacetone Quantification and Detection

Chromatographic Techniques

Chromatography, particularly gas chromatography (GC), is a foundational technique for the separation and analysis of volatile compounds like cyclohexylacetone. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both qualitative identification and quantitative measurement. The gas chromatograph separates individual components from a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Following separation, the mass spectrometer fragments the molecules and separates the resulting ions by their mass-to-charge ratio, generating a unique fingerprint for identification.

These studies highlight the capability of GC-MS to resolve and identify cyclohexylacetone within intricate mixtures, which is crucial for applications in food science, perfumery, and phytochemical analysis.

Table 1: Examples of Cyclohexylacetone Detection using GC-MS

Matrix Study Focus Role of Cyclohexylacetone Reference Eucalyptus citriodora Essential Oil Chemical composition analysis Minor volatile component theses.cz Strawberry Fruit-Based Drinking Jelly Flavor profile analysis Identified flavor compound

Spectroscopic Techniques (excluding basic identification data)

Beyond basic structural identification, spectroscopic techniques like infrared (IR) and Raman spectroscopy offer capabilities for quantitative analysis. nih.govfrontiersin.org These methods probe the vibrational modes of molecules, providing a "fingerprint" that can be used not only to identify substances but also to determine their concentration in a sample. nih.gov

Quantitative analysis using vibrational spectroscopy relies on the principle that the intensity of a characteristic absorption (in IR) or scattering (in Raman) band is proportional to the concentration of the analyte. For instance, Raman spectroscopy has been shown to be a promising and highly accurate technique for the quantitative determination of specific components within gas mixtures. kobv.de Studies have demonstrated that a robust quantitative analysis can be developed using chemometric models, such as partial least squares (PLS), applied to the spectral data. gcms.cz This approach allows for the creation of calibration models that correlate spectral features to the concentration of a substance, even in a multi-user quality control environment. gcms.cz

While specific quantitative studies focusing solely on cyclohexylacetone are not widely documented, the principles are directly applicable. A method for quantifying cyclohexylacetone in a mixture would involve:

Identifying unique and strong vibrational bands for cyclohexylacetone in its IR or Raman spectrum that have minimal overlap with other components in the matrix.

Preparing a series of calibration standards with known concentrations of cyclohexylacetone.

Measuring the spectra of these standards and building a calibration model (either univariate, based on a single peak's height or area, or multivariate like PLS) that relates spectral intensity to concentration.

The complementary nature of IR and Raman spectroscopy—with IR being more sensitive to polar functional groups and Raman to non-polar bonds—allows for a comprehensive analysis of chemical composition and structure. frontiersin.orgphotothermal.com This makes them powerful tools for potential quantitative applications involving ketones like cyclohexylacetone.

Mass Spectrometry (e.g., Proton Transfer Reaction Mass Spectrometry - PTR-MS)

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is an advanced analytical technique used for the real-time, online monitoring of volatile organic compounds (VOCs). wikipedia.org It is a form of chemical ionization mass spectrometry that uses hydronium ions (H₃O⁺) as the primary reagent ions. wikipedia.org The key advantage of using H₃O⁺ is that proton transfer is a "soft" ionization method that occurs for most VOCs with a proton affinity greater than that of water, but it does not typically cause extensive fragmentation of the parent molecule. wur.nl This results in a simplified mass spectrum where the analyte, R, is primarily detected as the protonated molecule, RH⁺.

A PTR-MS instrument consists of an ion source, a drift tube reactor where the proton transfer reaction occurs, and a mass analyzer (commonly a time-of-flight or quadrupole analyzer). wikipedia.org The technique provides high sensitivity, with detection limits often in the parts-per-trillion (pptv) range, and a very fast response time of around 100 ms. wikipedia.org

While PTR-MS is well-suited for analyzing ketones, accurate quantification can be challenging. For larger molecules, some fragmentation can occur even with soft ionization. A study on sesquiterpenes (C₁₅H₂₄), for example, found that accurate quantification required accounting for two major product ions in addition to the parent ion. copernicus.org For cyclohexylacetone (C₉H₁₆O, molecular weight 140.22 g/mol ), one would expect the primary ion to be the protonated molecule at m/z 141. However, fragmentation leading to the loss of water or other neutral fragments could occur, and these fragment ions would need to be identified and included for precise quantification.